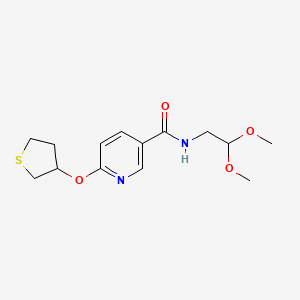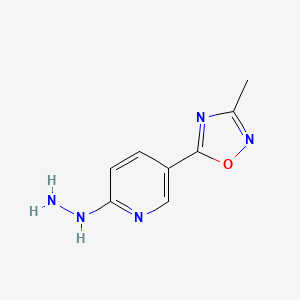
N,N-diméthyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide” is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide” can be represented by the SMILES stringO=C(NC)C(C=C1)=CNC1=O . This indicates that the molecule contains a pyridine ring with a sulfonamide group attached. Physical And Chemical Properties Analysis
“N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide” is a solid at room temperature . The predicted melting point is 159.97°C, and the predicted boiling point is 391.82°C . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.59 .Applications De Recherche Scientifique
- ODC en tant qu'inhibiteur de XO (XOI): Des études récentes ont rapporté que les ODC étaient de nouveaux XOIs avec des activités remarquables . Ces composés présentent un potentiel pour la gestion de l'hyperuricémie.
- Synthèse: Les chercheurs ont conçu et synthétisé des dérivés d'ODC afin d'explorer leurs relations structure-activité . Ces efforts contribuent au développement de médicaments.
Inhibition de la Xanthine Oxidase
Conception et synthèse de médicaments
Recherche en protéomique
Mécanisme D'action
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide works by inhibiting enzymes involved in the metabolism of fatty acids and glycerol. Specifically, it binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition of enzyme activity leads to the accumulation of fatty acids and glycerol, which in turn can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid and glycerol metabolism, resulting in the accumulation of these molecules in the cell. This can lead to a variety of effects, such as increased insulin sensitivity, increased fat oxidation, and increased energy expenditure. It has also been shown to increase the activity of enzymes involved in the synthesis of fatty acids, resulting in increased levels of fatty acids in the cell.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in laboratory experiments has a number of advantages. It is easy to synthesize and is relatively inexpensive. It is also highly potent, making it useful for studying the regulation of cellular processes. However, there are also some limitations to its use. It is relatively unstable and can degrade over time, making it difficult to store for extended periods of time.
Orientations Futures
The potential of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide as a tool for studying the regulation of cellular processes is still being explored. Future studies could focus on its use in the study of drug-induced changes in cellular processes, as well as its potential use in the development of new therapeutics. Additionally, further research could be done to investigate the mechanism of action of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, as well as its effects on other cellular processes. Finally, further studies could be conducted to investigate the potential of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide as a tool for studying the regulation of metabolic pathways.
Méthodes De Synthèse
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can be synthesized by a number of methods. The most common method involves the reaction of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (DPCA) with sulfur trioxide in aqueous sulfuric acid. The reaction produces a sulfonamide product, which is then isolated and purified.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves the reaction of 3-sulfamoylpyridine with dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst to form the intermediate N,N-dimethyl-1,6-dihydropyridine-3-sulfonamide. This intermediate is then oxidized using a mild oxidizing agent to yield the final product.", "Starting Materials": [ "3-sulfamoylpyridine", "dimethylformamide dimethyl acetal", "Lewis acid catalyst", "mild oxidizing agent" ], "Reaction": [ "Step 1: Mix 3-sulfamoylpyridine and dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Allow the mixture to cool and then filter off any solids.", "Step 4: Concentrate the filtrate under reduced pressure to yield the intermediate N,N-dimethyl-1,6-dihydropyridine-3-sulfonamide.", "Step 5: Dissolve the intermediate in a suitable solvent.", "Step 6: Add a mild oxidizing agent to the solution and stir at room temperature for several hours.", "Step 7: Filter off any solids and concentrate the filtrate under reduced pressure to yield the final product N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide." ] } | |
Numéro CAS |
627836-85-5 |
Formule moléculaire |
C7H10N2O3S |
Poids moléculaire |
202.23 |
Nom IUPAC |
N,N-dimethyl-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9(2)13(11,12)6-3-4-7(10)8-5-6/h3-5H,1-2H3,(H,8,10) |
Clé InChI |
GBHKMZPHZNLXTP-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CNC(=O)C=C1 |
Solubilité |
soluble |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456591.png)


![N-(2,5-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2456595.png)

![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)
![N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2456602.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide](/img/structure/B2456604.png)
![N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456606.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456608.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2456612.png)

